1-(3,5-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole
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Overview
Description
1-(3,5-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 3,5-dichlorophenyl group and two 1,5-dimethylpyrazol-4-yl groups attached to a central pyrazole ring. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(3,5-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents . Industrial production methods may involve the use of catalytic processes, such as ruthenium-catalyzed hydrogen transfer reactions or copper-catalyzed aerobic oxidative cyclization .
Chemical Reactions Analysis
1-(3,5-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and aryl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrazoline intermediates can yield 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, pyrazole derivatives have shown promising activities as antileishmanial, antimalarial, and anticancer agents . The compound’s ability to interact with specific molecular targets makes it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. For example, in antileishmanial and antimalarial activities, the compound may inhibit key enzymes or disrupt critical biological processes in the pathogens . Molecular docking studies have shown that pyrazole derivatives can bind to specific protein targets, leading to the inhibition of their activity . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(3,5-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can be compared with other pyrazole derivatives, such as hydrazine-coupled pyrazoles and imidazole-containing compounds . While all these compounds share a common pyrazole or imidazole core, they differ in their substituents and specific biological activities. For example, hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities, while imidazole-containing compounds are known for their broad range of pharmacological properties, including antibacterial, antifungal, and anticancer activities . The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18Cl2N6 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C19H18Cl2N6/c1-11-16(9-22-25(11)3)18-8-19(17-10-23-26(4)12(17)2)27(24-18)15-6-13(20)5-14(21)7-15/h5-10H,1-4H3 |
InChI Key |
NGAFGZNFIIPUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2C3=CC(=CC(=C3)Cl)Cl)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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